Cas no 1603032-58-1 (Cyclopropane, 1-(bromomethyl)-1-[2-(ethylthio)ethyl]-)
![Cyclopropane, 1-(bromomethyl)-1-[2-(ethylthio)ethyl]- structure](https://ja.kuujia.com/scimg/cas/1603032-58-1x500.png)
Cyclopropane, 1-(bromomethyl)-1-[2-(ethylthio)ethyl]- 化学的及び物理的性質
名前と識別子
-
- Cyclopropane, 1-(bromomethyl)-1-[2-(ethylthio)ethyl]-
-
- インチ: 1S/C8H15BrS/c1-2-10-6-5-8(7-9)3-4-8/h2-7H2,1H3
- InChIKey: CDEGYJMGOHSGNJ-UHFFFAOYSA-N
- SMILES: C1(CBr)(CCSCC)CC1
Cyclopropane, 1-(bromomethyl)-1-[2-(ethylthio)ethyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-676047-0.5g |
1-(bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane |
1603032-58-1 | 0.5g |
$1302.0 | 2023-05-26 | ||
Enamine | EN300-676047-10.0g |
1-(bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane |
1603032-58-1 | 10g |
$5837.0 | 2023-05-26 | ||
Enamine | EN300-676047-0.1g |
1-(bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane |
1603032-58-1 | 0.1g |
$1195.0 | 2023-05-26 | ||
Enamine | EN300-676047-1.0g |
1-(bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane |
1603032-58-1 | 1g |
$1357.0 | 2023-05-26 | ||
Enamine | EN300-676047-0.05g |
1-(bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane |
1603032-58-1 | 0.05g |
$1140.0 | 2023-05-26 | ||
Enamine | EN300-676047-0.25g |
1-(bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane |
1603032-58-1 | 0.25g |
$1249.0 | 2023-05-26 | ||
Enamine | EN300-676047-5.0g |
1-(bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane |
1603032-58-1 | 5g |
$3935.0 | 2023-05-26 | ||
Enamine | EN300-676047-2.5g |
1-(bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane |
1603032-58-1 | 2.5g |
$2660.0 | 2023-05-26 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070252-1g |
1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane |
1603032-58-1 | 95% | 1g |
¥6755.0 | 2023-04-10 |
Cyclopropane, 1-(bromomethyl)-1-[2-(ethylthio)ethyl]- 関連文献
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Cyclopropane, 1-(bromomethyl)-1-[2-(ethylthio)ethyl]-に関する追加情報
Cyclopropane, 1-(bromomethyl)-1-[2-(ethylthio)ethyl] (CAS No. 1603032-58-1): A Comprehensive Overview
Cyclopropane, 1-(bromomethyl)-1-[2-(ethylthio)ethyl] (CAS No. 1603032-58-1) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its distinctive cyclopropane ring and functional groups, offers a wide range of applications in both academic research and industrial settings. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, properties, and potential applications of this intriguing molecule.
The chemical structure of Cyclopropane, 1-(bromomethyl)-1-[2-(ethylthio)ethyl] is particularly noteworthy. The cyclopropane ring, a three-membered cyclic alkane, imparts unique physical and chemical properties to the molecule. The presence of a bromomethyl group and an ethylthioethyl substituent further enhances its reactivity and functional versatility. The bromomethyl group can serve as a reactive site for various chemical transformations, while the ethylthioethyl group introduces sulfur-containing functionalities that can be exploited in diverse synthetic pathways.
Synthesis methods for Cyclopropane, 1-(bromomethyl)-1-[2-(ethylthio)ethyl] have been extensively studied in recent years. One common approach involves the reaction of a suitable cyclopropane derivative with an alkyl bromide and an ethylthioethanol derivative. This multi-step synthesis typically includes the formation of the cyclopropane ring followed by the introduction of the bromomethyl and ethylthioethyl groups. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and organocatalysis, have also been employed to improve the efficiency and selectivity of these processes.
The physical properties of Cyclopropane, 1-(bromomethyl)-1-[2-(ethylthio)ethyl] are influenced by its molecular structure. It is a colorless liquid with a characteristic odor and exhibits moderate solubility in common organic solvents. The compound's boiling point and melting point are determined by the interplay between the cyclopropane ring's strain energy and the polar functional groups. These properties make it suitable for use in various chemical reactions and analytical techniques.
In terms of chemical reactivity, Cyclopropane, 1-(bromomethyl)-1-[2-(ethylthio)ethyl] displays a rich array of behaviors. The bromomethyl group can undergo nucleophilic substitution reactions, making it useful in synthetic routes that require the introduction of new functional groups. The ethylthioethanol moiety can participate in sulfur-based reactions, such as thiol-disulfide exchange or S-alkylation reactions. These reactive sites enable the compound to serve as a versatile building block in organic synthesis.
Recent research studies have highlighted the potential applications of Cyclopropane, 1-(bromomethyl)-1-[2-(ethylthio)ethyl] in various fields. In medicinal chemistry, this compound has been explored as a precursor for the synthesis of bioactive molecules with therapeutic potential. For example, derivatives of this compound have shown promise in inhibiting specific enzymes involved in disease pathways. Additionally, its unique structure has been utilized in the development of novel materials with tailored properties for applications in materials science.
From an environmental perspective, the synthesis and use of Cyclopropane, 1-(bromomethyl)-1-[2-(ethylthio)ethyl) must be conducted with due consideration for safety and sustainability. Green chemistry principles are increasingly being applied to minimize environmental impact and ensure responsible handling of this compound throughout its lifecycle.
In conclusion, Cyclopropane, 1-(bromomethyl)-1-[2-(ethylthio)ethyl] (CAS No. 1603032-58-1) is a fascinating compound with a diverse range of applications in organic chemistry and medicinal chemistry. Its unique chemical structure and reactivity make it a valuable tool for researchers and chemists working on innovative projects. As research continues to advance, it is likely that new uses and properties of this compound will be discovered, further expanding its utility in various scientific disciplines.
1603032-58-1 (Cyclopropane, 1-(bromomethyl)-1-[2-(ethylthio)ethyl]-) Related Products
- 447431-22-3(2-([(3-METHYL-FURAN-2-CARBONYL)-AMINO]-METHYL)-FURAN-3-CARBOXYLIC ACID)
- 2229152-17-2({3-2-methoxy-5-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine)
- 878727-01-6(8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2792186-06-0(1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole trihydrochloride)
- 1803571-41-6(1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride)
- 1339931-57-5(2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide)
- 2379560-92-4(6-Trifluoromethyl-phthalen-1-picle ester)
- 924278-68-2(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid)
- 1090-13-7(5,12-Napthacenequinone)
- 2172634-22-7(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid)




